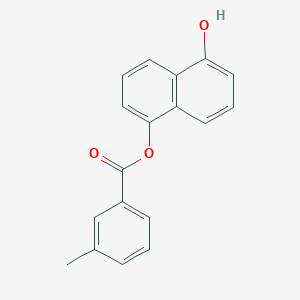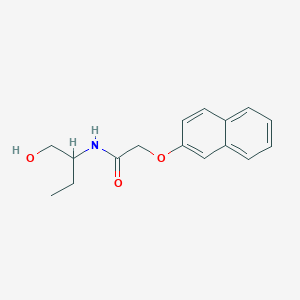
2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 is also used as a research tool to study the role of CFTR in various physiological processes.
Mechanism of Action
2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide inhibits the function of CFTR chloride channels by binding to a specific site on the channel protein. This prevents chloride ions from passing through the channel, leading to a decrease in fluid secretion and an increase in mucus viscosity. 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In CF cells, 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide corrects the function of mutant CFTR channels, leading to an increase in chloride secretion and a decrease in mucus viscosity. 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide has also been shown to inhibit the secretion of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of CF lung disease. In addition, 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide has been shown to enhance the activity of other ion channels, such as the epithelial sodium channel (ENaC), which can improve airway surface hydration and mucociliary clearance.
Advantages and Limitations for Lab Experiments
2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide is a useful tool for studying the role of CFTR in various physiological processes. Its advantages include its potency and selectivity for CFTR, its ability to correct the function of mutant CFTR channels, and its minimal effects on other ion channels. However, 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide also has some limitations. It is a relatively expensive compound, and its effects can be variable depending on the cell type and experimental conditions. In addition, 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide may have off-target effects that need to be carefully controlled for in experimental design.
Future Directions
There are a number of future directions for research on 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide. One area of focus is the development of more potent and selective CFTR inhibitors, which may have improved therapeutic potential for CF. Another area of interest is the use of 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide in combination with other drugs, such as correctors and potentiators, to improve CFTR function in CF cells. Finally, 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide may have potential applications in other diseases, such as secretory diarrhea and polycystic kidney disease, which are also associated with defects in ion transport.
Synthesis Methods
2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 3-fluoroaniline to form 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide. The synthesis of 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide has been optimized to improve yield and purity, making it readily available for research purposes.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in CF. CF is caused by mutations in the CFTR gene, which encodes for the CFTR chloride channel. 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide has been shown to correct the function of mutant CFTR channels in vitro and in vivo, making it a promising candidate for the treatment of CF. 2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide has also been used as a research tool to study the role of CFTR in various physiological processes, such as epithelial ion transport, mucus secretion, and bacterial clearance.
properties
Molecular Formula |
C20H13ClFNO2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C20H13ClFNO2/c21-14-10-8-13(9-11-14)19(24)17-6-1-2-7-18(17)20(25)23-16-5-3-4-15(22)12-16/h1-12H,(H,23,25) |
InChI Key |
YPXARVJFHQHVDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




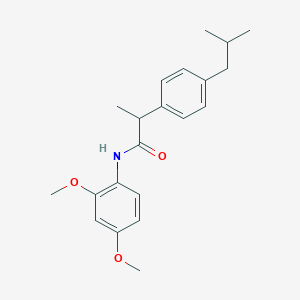
![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
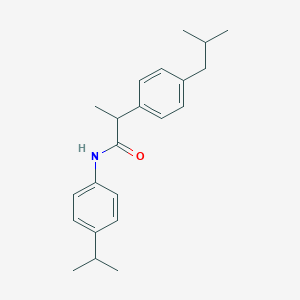
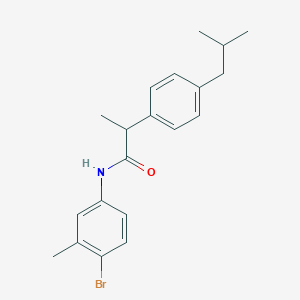
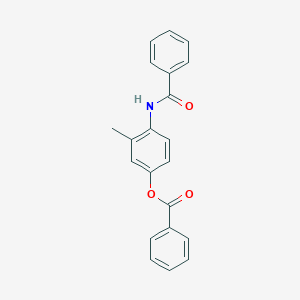
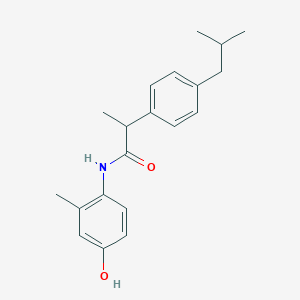
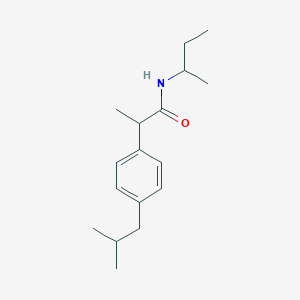
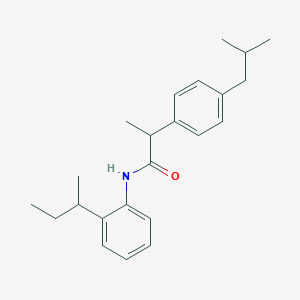
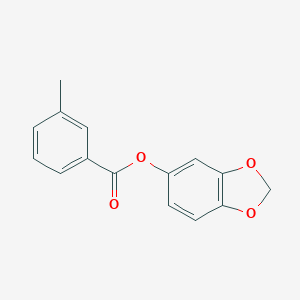
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)
